Enhanced Lipophilicity (LogP) of Ethyl 3-cyclopropylpropanoate Compared to Methyl Ester Analog
The ethyl ester exhibits a significantly higher predicted partition coefficient (ACD/LogP = 2.14) compared to the methyl ester analog (XLogP = 1.35) . This lipophilicity increase of approximately +0.79 log units is consistent with the addition of one methylene group to the alkoxy moiety and directly influences organic solvent solubility and reverse-phase chromatographic retention. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.14 |
| Comparator Or Baseline | Methyl 3-cyclopropylpropanoate (CAS 62021-34-5), XLogP: 1.35 |
| Quantified Difference | Δ LogP = +0.79 (ethyl more lipophilic) |
| Conditions | Predicted/calculated values from ACD/Labs (ChemSpider) and XLogP (ChemicalBook) |
Why This Matters
Higher logP alters extraction efficiency, chromatographic retention, and potential membrane permeability of synthesized intermediates, making the ethyl ester preferable when greater organic-phase solubility is required.
- [1] PubChem. (n.d.). Ethyl 3-cyclopropylpropanoate – Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-cyclopropylpropanoate View Source
